molecular formula C25H18ClFN4O2 B2520740 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide CAS No. 1189926-59-7

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide

Cat. No.: B2520740
CAS No.: 1189926-59-7
M. Wt: 460.89
InChI Key: SIKDEJLSGSJJAN-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is an advanced chemical compound with significant interest in various scientific fields

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN4O2/c26-19-8-4-5-9-20(19)29-22(32)14-31-21-11-10-17(27)12-18(21)23-24(31)25(33)30(15-28-23)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKDEJLSGSJJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide typically involves multiple steps. These steps often start with the preparation of a suitable indole derivative, which is then functionalized to incorporate the pyrimido[5,4-b]indol-4-one core. Subsequent steps involve the introduction of the benzyl group, fluorination, and acetylation. Each step requires careful control of reaction conditions, such as temperature, solvent, and catalysts, to achieve the desired yield and purity.

Industrial Production Methods

In industrial settings, large-scale synthesis often employs optimized conditions to maximize efficiency. This includes the use of high-throughput reactors, precise temperature control, and automated purification systems to ensure consistent quality and high yield. The scalability of these processes is crucial for producing sufficient quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide undergoes various types of chemical reactions, including:

  • Oxidation: This reaction often involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reductive conditions may include the use of hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminium hydride.

  • Substitution: Various nucleophiles can substitute functional groups in the compound, such as halogens or hydroxyl groups.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide

  • Reducing Agents: Hydrogen gas, lithium aluminium hydride

  • Catalysts: Palladium, platinum

Reactions are generally conducted under controlled temperatures and often require inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products Formed

  • Oxidation: Leads to the formation of more oxidized derivatives, such as carboxylic acids.

  • Reduction: Results in the formation of reduced compounds, such as alcohols or amines.

  • Substitution: Produces substituted derivatives where functional groups are replaced by nucleophiles.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is utilized for studying reaction mechanisms and exploring new synthetic pathways. It serves as a model compound in various organic synthesis research projects.

Biology

In biological research, it is examined for its potential interactions with biomolecules. Its complex structure allows it to bind with various proteins and enzymes, making it a valuable tool in biochemical assays.

Medicine

The compound is being explored for its pharmacological properties. Its unique structure suggests potential activity against certain biological targets, opening possibilities for drug development and medicinal chemistry.

Industry

In industrial applications, the compound's stability and reactivity make it useful in the production of specialized materials. It is also investigated for its potential use in creating novel polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

  • N-(2-chlorophenyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

  • Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Uniqueness

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is unique due to its combination of a fluorinated indole derivative with a benzyl group and a chlorinated phenyl group. This structure confers distinct properties, such as enhanced binding affinity to certain biological targets and increased stability under various conditions, distinguishing it from its analogs.

Biological Activity

The compound 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is a derivative of pyrimidoindole, a class known for diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Structural Characteristics

This compound features a complex structure with a pyrimidoindole core that contributes to its biological properties. The presence of a fluorine atom and various substituents enhances its chemical reactivity and interaction with biological targets.

Property Details
Molecular Formula C₂₇H₂₃ClFN₄O₄
Molecular Weight 486.5 g/mol
CAS Number 1040645-93-9

Anticancer Activity

Research indicates that compounds within the pyrimidoindole class, including this specific compound, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may interact with specific oncogenic pathways, inhibiting key enzymes involved in tumor growth.
  • Case Study : A study reported that similar indole derivatives showed IC50 values in the micromolar range against breast cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various bacterial strains.

  • Antibacterial Efficacy : In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 16 to 64 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar derivatives have exhibited antifungal properties, with effective inhibition against Candida albicans.

Antiviral Activity

Emerging research suggests potential antiviral properties, particularly against viral infections that exploit host cell machinery for replication.

  • Mechanism : The structural features may allow binding to viral proteins or host receptors, disrupting viral entry or replication processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural Variation Biological Activity Impact
Fluorine SubstitutionEnhances lipophilicity and receptor binding
Benzyl Group PresenceContributes to cytotoxicity in cancer cells
Chlorophenyl MoietyMay improve selectivity towards specific targets

Future Directions

Further research is warranted to explore:

  • The detailed mechanisms underlying its biological activities.
  • Optimization of the compound's structure to enhance efficacy and reduce toxicity.
  • Clinical trials to evaluate safety and therapeutic potential in humans.

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